3-ethyl-N-(thiophen-2-ylmethyl)aniline
Description
3-Ethyl-N-(thiophen-2-ylmethyl)aniline (CAS: 1019586-19-6) is an aromatic amine derivative featuring a thiophene ring linked via a methylene group to a substituted aniline moiety. Its molecular formula is C₁₃H₁₁NS (molecular weight: 213.30 g/mol), with a purity of ≥95% in commercial samples .
Properties
Molecular Formula |
C13H15NS |
|---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
3-ethyl-N-(thiophen-2-ylmethyl)aniline |
InChI |
InChI=1S/C13H15NS/c1-2-11-5-3-6-12(9-11)14-10-13-7-4-8-15-13/h3-9,14H,2,10H2,1H3 |
InChI Key |
LUDGADLYUGJTQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NCC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-(thiophen-2-ylmethyl)aniline typically involves the reaction of 3-ethyl aniline with thiophen-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often refluxed in an appropriate solvent like ethanol or acetonitrile to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of 3-ethyl-N-(thiophen-2-ylmethyl)aniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-N-(thiophen-2-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-ethyl-N-(thiophen-2-ylmethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-ethyl-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-ethyl-N-(thiophen-2-ylmethyl)aniline with key analogs:
Key Observations :
- Chloro and ethynyl substituents further elevate molecular weight and alter electronic properties .
- Synthetic Accessibility : The unsubstituted analog (N-(thiophen-2-ylmethyl)aniline) is synthesized via reductive N-alkylation in 87% yield , while chloro derivatives may require electrophilic substitution or palladium-catalyzed coupling .
Spectroscopic and Crystallographic Data
NMR Profiles :
- The target compound’s closest analog, N-(thiophen-2-ylmethyl)aniline, shows distinct ¹H NMR signals at δ 7.24–6.72 ppm (aromatic protons) and δ 4.55 ppm (methylene group) . The ethyl group in 3-ethyl-N-(thiophen-2-ylmethyl)aniline would introduce additional signals near δ 1.2–1.5 ppm (CH₃) and δ 2.4–2.6 ppm (CH₂).
- Chloro-substituted analogs exhibit downfield shifts for aromatic protons due to the electron-withdrawing Cl .
Crystallography :
- While crystal data for the target compound are unavailable, related amides (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) show dihedral angles of 8.5–13.5° between aromatic rings, influencing packing via weak C–H⋯O/S interactions .
Biological Activity
3-ethyl-N-(thiophen-2-ylmethyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
The molecular formula of 3-ethyl-N-(thiophen-2-ylmethyl)aniline is C12H13N, with a molecular weight of approximately 185.24 g/mol. The compound features an ethyl group and a thiophene ring attached to an aniline structure, which may contribute to its diverse biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C12H13N |
| Molecular Weight | 185.24 g/mol |
| IUPAC Name | 3-ethyl-N-(thiophen-2-ylmethyl)aniline |
Anticancer Activity
Recent studies have investigated the anticancer potential of derivatives similar to 3-ethyl-N-(thiophen-2-ylmethyl)aniline. For instance, compounds containing thiophene moieties have shown significant cytotoxicity against various cancer cell lines, including colon (HCT-116), lung, breast, and skin cancers.
In one study, derivatives were tested at a concentration of 100 μg/ml, revealing selective cytotoxicity with IC50 values ranging from 7.1 μM to 11.9 μM against HCT-116 cells. These findings suggest that the incorporation of thiophene groups enhances the anticancer properties of aniline derivatives .
Antimicrobial Activity
The antimicrobial properties of compounds related to 3-ethyl-N-(thiophen-2-ylmethyl)aniline have also been explored. Research indicates that similar thiophene-containing compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
The biological activity of 3-ethyl-N-(thiophen-2-ylmethyl)aniline can be attributed to its interaction with specific molecular targets within cells. The thiophene ring may facilitate binding to enzymes or receptors involved in cell proliferation and survival pathways. For instance, compounds with similar structures have been shown to inhibit key enzymes that regulate cancer cell growth and survival .
Case Studies
- Anticancer Screening : A study focusing on indole derivatives highlighted that compounds with a thiophene component exhibited significant anticancer activity against HCT-116 cells, suggesting that similar structures like 3-ethyl-N-(thiophen-2-ylmethyl)aniline could possess comparable effects .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of thiophene derivatives against clinical strains of bacteria. The results indicated effective inhibition at low concentrations, supporting the potential use of such compounds in developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
